![molecular formula C10H10BrNO3S2 B2363804 5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione CAS No. 1995331-80-0](/img/structure/B2363804.png)
5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
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Overview
Description
Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Bicyclo[2.2.1]heptane is a privileged molecular structure embedded in numerous compounds with various functions .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . Bicyclo[2.2.1]heptane-1-carboxylates can be synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .Chemical Reactions Analysis
An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Scientific Research Applications
- 5-[18^F]fluoro-2-2-thiophene carboxaldehyde can be prepared from this compound. It serves as a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging. PET scans provide valuable information about metabolic processes and disease localization in living organisms .
- Researchers have explored the anti-inflammatory properties of bromothiophene derivatives. This compound could be investigated for its potential to modulate inflammatory pathways, making it relevant for drug development .
- The marine mangrove species Rhizophora apiculata contains bromothiophene derivatives. These compounds exhibit anti-tumor activity and could be further studied for their mechanisms of action and potential therapeutic applications .
- The synthesis of 5-substituted thien-2-yl C-2′-deoxyribonucleosides involves intermediates related to bromothiophene. Understanding the reactivity and substitution patterns of thiophenes contributes to the field of nucleoside chemistry .
- Bromothiophene derivatives find applications in organic electronics, such as organic photovoltaics (solar cells) and organic light-emitting diodes (OLEDs). Their unique electronic properties make them interesting candidates for designing novel materials .
- The synthesis of this compound itself involves interesting chemistry, including bromination of thiophene and subsequent cyclization. Researchers can explore variations of this synthetic route for other heterocyclic compounds .
Radiopharmaceutical Synthesis
Anti-Inflammatory Studies
Anti-Tumor Activity
Thiophene Substitution Chemistry
Materials Science
Synthetic Methodology
Future Directions
properties
IUPAC Name |
(5-bromothiophen-2-yl)-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S2/c11-9-2-1-8(16-9)10(13)12-4-7-3-6(12)5-17(7,14)15/h1-2,6-7H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXIVQJCVMZGBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=CC=C(S3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione |
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